molecular formula C7H12N2S2 B2616226 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione CAS No. 300383-86-2

4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B2616226
CAS No.: 300383-86-2
M. Wt: 188.31
InChI Key: KOPLBFKQCNATFA-UHFFFAOYSA-N
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Description

4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 4-methylimidazole with 2-(methylsulfanyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antifungal activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, enhances its reactivity and potential biological activity compared to other imidazole derivatives .

Properties

IUPAC Name

4-methyl-5-(2-methylsulfanylethyl)-1,3-dihydroimidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S2/c1-5-6(3-4-11-2)9-7(10)8-5/h3-4H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPLBFKQCNATFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N1)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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